

Xdm-cbp: A Potent and Selective Inhibitor of CBP/p300 Bromodomains

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Compound of Interest

Compound Name: Xdm-cbp

Cat. No.: B13427487

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For researchers, scientists, and professionals in drug development, the quest for highly selective inhibitors of specific bromodomain families is paramount for advancing therapeutic strategies. **Xdm-cbp** has emerged as a significant chemical probe, demonstrating remarkable specificity for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300.^{[1][2]} This guide provides a comparative analysis of **Xdm-cbp**'s specificity across various bromodomain families, supported by experimental data and detailed methodologies.

High Specificity for CBP/p300 Bromodomains

Xdm-cbp was identified and characterized as a highly potent and selective inhibitor for the bromodomains of CBP and p300.^[1] Its selectivity was rigorously assessed against a broad panel of human bromodomains using the BROMOScan® technology, a competitive binding assay.^{[1][3][4]} The results from this screening revealed that **Xdm-cbp** exhibits outstanding selectivity for CBP and p300 over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.^[1]

While displaying high affinity for CBP/p300, **Xdm-cbp** shows minimal interaction with most other bromodomains. Some residual affinity has been noted for a few non-BET bromodomains, including BRD9, BRD7, and members of the BRPF (Bromodomain and PHD finger-containing protein) family, although these interactions are significantly weaker than with its primary targets.^[1]

Comparative Binding Affinity of Xdm-cbp

The following table summarizes the quantitative binding data for **Xdm-cbp** against its primary targets and selected off-targets, as determined by Isothermal Titration Calorimetry (ITC) and BROMOscan® assays.

Bromodomain Target	Bromodomain Family	Binding Affinity (Kd)	Method
CBP	V	High Affinity (nM range)	ITC
p300	V	High Affinity (nM range)	ITC
BRD9	VII	Weaker Affinity (μM range)	BROMOscan®
BRD7	IV	Weaker Affinity (μM range)	BROMOscan®
BRD2 (BD1)	I (BET)	Very Low Affinity	BROMOscan®
BRD3 (BD1)	I (BET)	Very Low Affinity	BROMOscan®
BRD4 (BD1)	I (BET)	Very Low Affinity	BROMOscan®
BRPF1	IV	Weaker Affinity (μM range)	BROMOscan®
BRPF3	IV	Weaker Affinity (μM range)	BROMOscan®

Note: Specific Kd values in the nanomolar range for CBP and p300 were determined by ITC, while the weaker affinities for other bromodomains were quantified using the BROMOscan® platform. The table highlights the significant selectivity window of **Xdm-cbp**.

Experimental Protocols

The specificity of **Xdm-cbp** was determined using well-established biophysical and biochemical assays. The detailed methodologies for these key experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.^{[5][6][7][8]} It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol Outline:

- **Sample Preparation:** The bromodomain-containing protein (e.g., CBP, p300) is purified and dialyzed extensively against the ITC buffer. The inhibitor, **Xdm-cbp**, is dissolved in the same final dialysis buffer to minimize heats of dilution. All solutions are degassed prior to the experiment.
- **ITC Instrument Setup:** The ITC instrument, such as a MicroCal ITC200, is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).^[7]
- **Loading:** The protein solution is loaded into the sample cell, and the **Xdm-cbp** solution is loaded into the injection syringe.
- **Titration:** A series of small, precise injections of the **Xdm-cbp** solution are made into the protein solution in the sample cell.
- **Data Acquisition:** The heat change associated with each injection is measured and recorded as a power signal over time.
- **Data Analysis:** The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

BROMOscan® Assay

The BROMOscan® technology is a proprietary, competitive binding assay platform from Eurofins DiscoverX used for the broad profiling of inhibitors against a large panel of bromodomains.^{[4][9][10]}

Assay Principle:

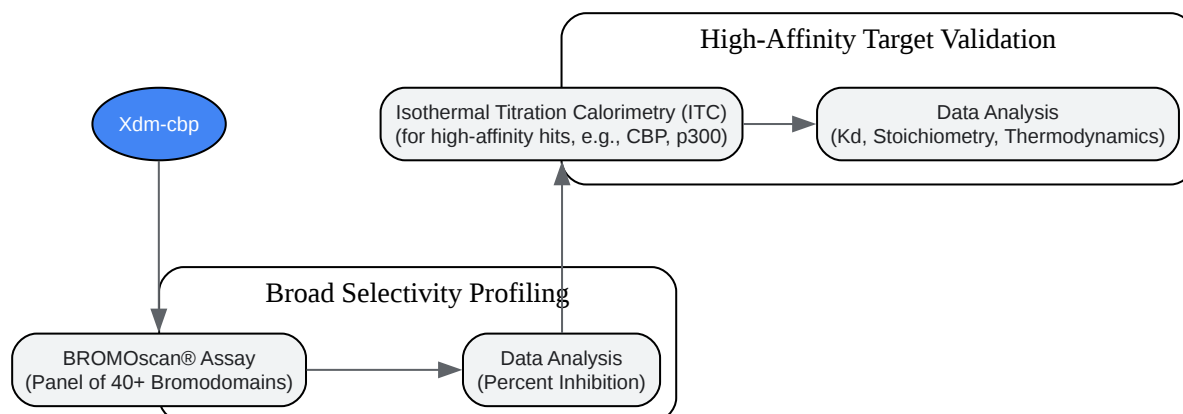
The assay measures the ability of a test compound (**Xdm-cbp**) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.[2][4]

Protocol Outline:

- **Assay Preparation:** A panel of DNA-tagged bromodomains is prepared. An immobilized ligand specific for the bromodomain panel is coated onto a solid support (e.g., beads).
- **Competition Reaction:** The DNA-tagged bromodomain, the immobilized ligand, and the test compound (**Xdm-cbp**) at various concentrations are incubated together.
- **Separation:** The solid support with the bound bromodomain is separated from the unbound components.
- **Quantification:** The amount of DNA-tagged bromodomain bound to the solid support is quantified using qPCR.
- **Data Analysis:** The results are typically expressed as the percentage of the bromodomain bound relative to a vehicle control. Dissociation constants (K_d) are determined by plotting the percentage of bound bromodomain against the logarithm of the **Xdm-cbp** concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a bromodomain inhibitor like **Xdm-cbp**.



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Caption: Workflow for inhibitor specificity analysis.

The diagram above outlines a typical two-step process for characterizing the specificity of a bromodomain inhibitor. Initially, a broad screening assay like BROMOScan® is employed to assess the inhibitor's binding across a wide range of bromodomain families. Subsequently, high-affinity interactions identified in the primary screen are validated and thermodynamically characterized using a more quantitative method such as Isothermal Titration Calorimetry. This systematic approach provides a comprehensive understanding of the inhibitor's selectivity profile.

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